

Application of Metiamide in Studying H2 Receptor Signaling Pathways

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Compound of Interest

Compound Name: Metiamide

Cat. No.: B374674

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Introduction

Metiamide is a pioneering competitive antagonist of the histamine H2 receptor, the second of the two histamine receptor subtypes to be discovered. Its development was a crucial step in the rational design of drugs targeting gastric acid secretion, paving the way for later blockbuster therapies like cimetidine. As a potent and selective antagonist, **Metiamide** serves as an invaluable tool for researchers investigating the physiological and pathological roles of H2 receptor signaling pathways. These pathways are primarily associated with the stimulation of gastric acid secretion but are also involved in cardiovascular and immune responses.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates adenylyl cyclase through a stimulatory G-protein (Gs). This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in a physiological response. In the parietal cells of the stomach, this cascade results in the secretion of gastric acid.

Metiamide competitively binds to the H2 receptor, preventing histamine from binding and thereby inhibiting the downstream signaling cascade. This mechanism of action makes it an ideal candidate for in vitro and in vivo studies aimed at elucidating the intricacies of H2 receptor function and for screening new H2 receptor antagonists.

Quantitative Data for Metiamide

The following table summarizes key quantitative parameters for **Metiamide**, providing a comparative overview of its potency in different biological systems.

Parameter	Value	Species/Tissue	Assay Type	Reference
Kb	0.75 μ M	Rat Uterine Muscle	In vitro functional assay	[1]
Kb	0.92 μ M	Guinea-pig Heart Muscle	In vitro functional assay	[1]
pA2	5.91	Isolated Rat Stomach	In vitro functional assay (acid secretion)	[2]
Ki	0.92 μ M	Human	Aldehyde Dehydrogenase Inhibition	[3]

Note: The Ki value presented is for the inhibition of aldehyde dehydrogenase and may not be directly indicative of H2 receptor binding affinity. Direct Ki values from radioligand binding assays at the H2 receptor for **Metiamide** are not readily available in recent literature.

Experimental Protocols

Radioligand Binding Assay for H2 Receptor Occupancy

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound (like **Metiamide**) for the H2 receptor using a radiolabeled antagonist, such as [³H]-tiotidine.

Objective: To determine the inhibitory constant (Ki) of **Metiamide** for the H2 receptor.

Materials:

- Cell membranes prepared from cells expressing the histamine H2 receptor (e.g., HEK293-H2R cells).

- Radioligand: [^3H]-tiotidine.
- Unlabeled tiotidine (for determining non-specific binding).
- **Metiamide** (test compound).
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail.
- Scintillation counter.
- Glass fiber filters.
- Filtration apparatus.

Procedure:

- Membrane Preparation: Homogenize cells expressing the H2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 μg /assay tube.
- Assay Setup: In a series of microcentrifuge tubes, combine:
 - 50 μL of binding buffer.
 - 50 μL of [^3H]-tiotidine at a final concentration near its K_d (e.g., 5 nM).
 - 50 μL of increasing concentrations of **Metiamide** (e.g., 10^{-10} M to 10^{-4} M).
 - For total binding, add 50 μL of binding buffer instead of **Metiamide**.
 - For non-specific binding, add 50 μL of a high concentration of unlabeled tiotidine (e.g., 10 μM).
- Incubation: Add 50 μL of the membrane preparation to each tube. Incubate at room temperature for 60 minutes to reach equilibrium.

- Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **Metiamide** concentration.
 - Determine the IC50 value (the concentration of **Metiamide** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Stimulated cAMP Accumulation Assay

This protocol outlines a method to functionally assess the antagonist activity of **Metiamide** by measuring its ability to inhibit histamine-induced cAMP production in cells expressing the H2 receptor.

Objective: To determine the IC50 value of **Metiamide** for the inhibition of histamine-stimulated cAMP accumulation.

Materials:

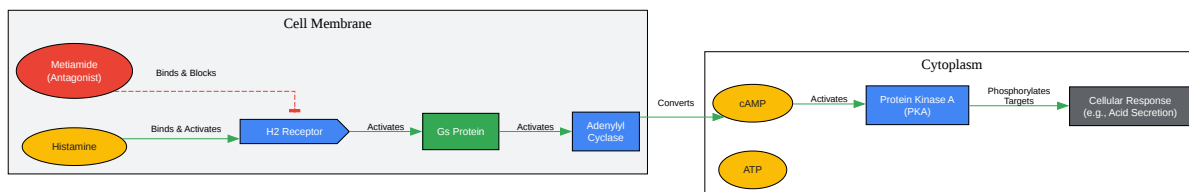
- CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor.
- Cell culture medium.
- Stimulation buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like 0.5 mM IBMX).
- Histamine.

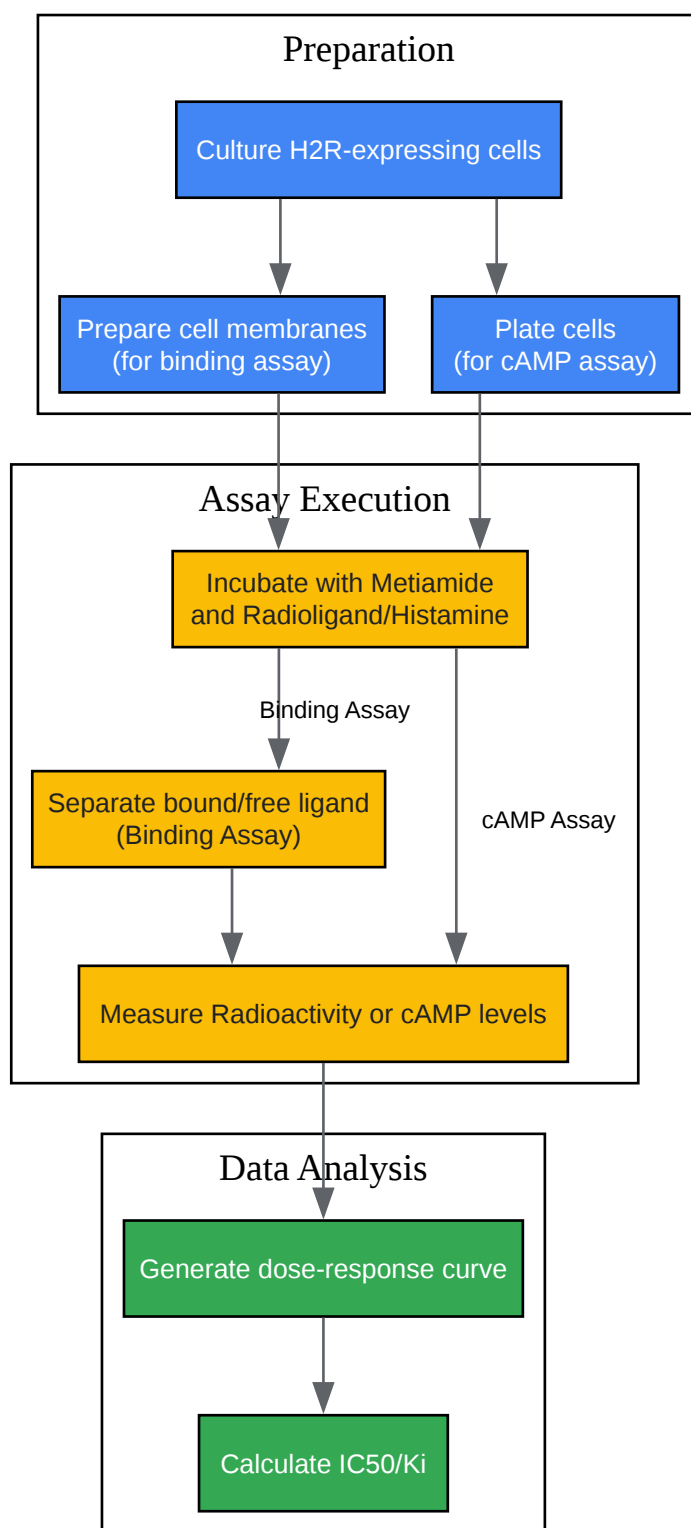
- **Metiamide.**
- cAMP assay kit (e.g., HTRF, ELISA, or RIA based).
- Plate reader compatible with the chosen assay kit.

Procedure:

- **Cell Culture:** Culture the H2 receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
- **Cell Plating:** Seed the cells into 96-well plates at a density of approximately 10,000-20,000 cells per well and allow them to adhere overnight.
- **Antagonist Pre-incubation:** Remove the culture medium and wash the cells with stimulation buffer. Add 50 μ L of stimulation buffer containing increasing concentrations of **Metiamide** (e.g., 10^{-10} M to 10^{-4} M) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
- **Agonist Stimulation:** Add 50 μ L of stimulation buffer containing histamine at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
- **Incubation:** Incubate the plate for 30 minutes at 37°C.
- **cAMP Measurement:** Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- **Data Analysis:**
 - Generate a standard curve for cAMP concentration.
 - Calculate the concentration of cAMP in each sample.
 - Plot the percentage of inhibition of the histamine-stimulated cAMP response against the logarithm of the **Metiamide** concentration.
 - Determine the IC50 value, which is the concentration of **Metiamide** that causes 50% inhibition of the histamine-stimulated response.

Visualizations





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